Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-
CAS No.: 90109-47-0
Cat. No.: VC17113867
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90109-47-0 |
|---|---|
| Molecular Formula | C12H19NO2S |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | 2-(3-ethoxy-5-methoxy-4-methylsulfanylphenyl)ethanamine |
| Standard InChI | InChI=1S/C12H19NO2S/c1-4-15-11-8-9(5-6-13)7-10(14-2)12(11)16-3/h7-8H,4-6,13H2,1-3H3 |
| Standard InChI Key | ACLYMWAQSAEILP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=CC(=C1SC)OC)CCN |
Introduction
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, is an organic compound with a complex structure featuring a benzene ring substituted with ethoxy, methoxy, and methylthio groups. Its molecular formula is C12H19NO2S, and it has a molecular weight of 241.35 g/mol . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique substitution pattern and potential biological activity.
Synthesis and Preparation
The synthesis of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, typically involves several steps, starting with the preparation of appropriately substituted benzaldehyde or benzylamine derivatives. These intermediates undergo reactions such as nitration, reduction, and alkylation to form the final compound. The specific synthetic route can vary depending on the availability of starting materials and the desired yield.
Biological Activity and Potential Applications
Research into the biological activity of Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, is crucial for understanding its potential therapeutic applications. The compound's interactions with biomolecules, such as enzymes and receptors, can provide insights into its mode of action and potential uses in medicine. Studies focusing on its pharmacokinetics and pharmacodynamics are essential for determining its safety and efficacy.
Comparison with Similar Compounds
Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, can be compared with other benzeneethanamine derivatives that have different substitution patterns. These comparisons help in understanding how variations in the chemical structure affect biological activity and chemical reactivity.
Research Findings and Future Directions
Research on Benzeneethanamine, 3-ethoxy-5-methoxy-4-(methylthio)-, is ongoing, with a focus on elucidating its biological activity and potential therapeutic applications. Future studies should investigate its interactions with biological systems and explore its use as a precursor for more complex molecules in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume